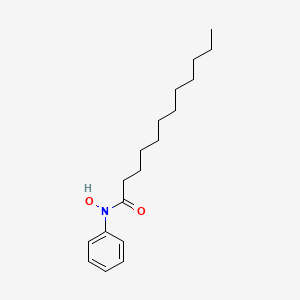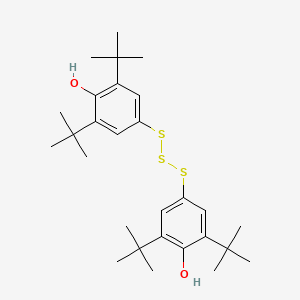
2,5-Cyclohexadiene-1,4-dione, 2-(trimethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Cyclohexadiene-1,4-dione, 2-(trimethylsilyl)- is an organic compound that belongs to the class of cyclohexadiene derivatives. This compound is characterized by the presence of a cyclohexadiene ring with two keto groups at positions 1 and 4, and a trimethylsilyl group at position 2. It is a colorless solid that is used in various chemical reactions and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2-(trimethylsilyl)- typically involves the reaction of 2,5-cyclohexadiene-1,4-dione with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl group. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 2-(trimethylsilyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted cyclohexadiene derivatives
Scientific Research Applications
2,5-Cyclohexadiene-1,4-dione, 2-(trimethylsilyl)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2-(trimethylsilyl)- is largely defined by its chemical structure. The presence of two opposed keto groups within the cyclohexadiene ring creates a highly reactive platform due to the inherent electronic and steric strains. This reactivity allows the compound to participate in various chemical reactions, including oxidation and reduction. The trimethylsilyl group can also influence the reactivity and stability of the compound by providing steric hindrance and electronic effects.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Cyclohexadiene-1,4-dione, 2,6-bis(1,1-dimethylethyl)-
- 2,5-Cyclohexadiene-1,4-dione, 2,5-dimethyl-
- Cyclohexa-1,4-diene
- 2,3,5,6-Tetraaminocyclohexa-2,5-diene-1,4-dione
Uniqueness
2,5-Cyclohexadiene-1,4-dione, 2-(trimethylsilyl)- is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased steric hindrance and altered electronic effects. This makes the compound particularly useful in specific synthetic applications where these properties are advantageous.
Properties
CAS No. |
15288-54-7 |
|---|---|
Molecular Formula |
C9H12O2Si |
Molecular Weight |
180.27 g/mol |
IUPAC Name |
2-trimethylsilylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C9H12O2Si/c1-12(2,3)9-6-7(10)4-5-8(9)11/h4-6H,1-3H3 |
InChI Key |
XVFWLINMZWDPFX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC(=O)C=CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


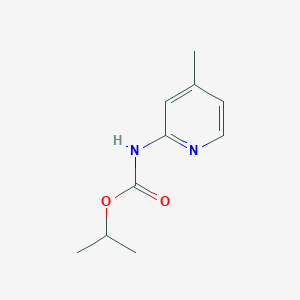
methanol](/img/structure/B14722152.png)
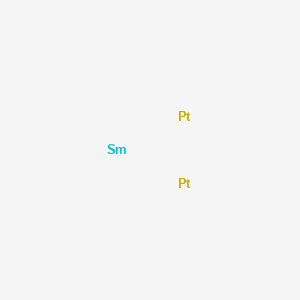

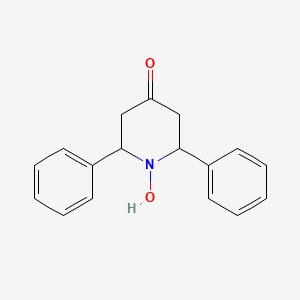
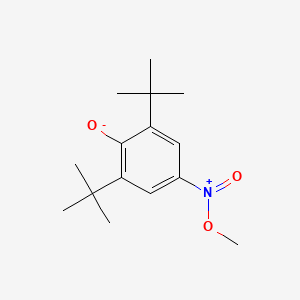
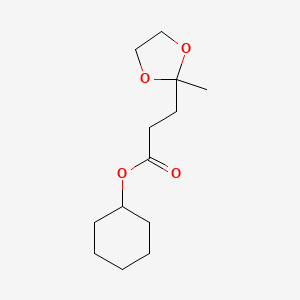
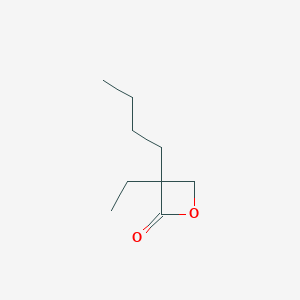
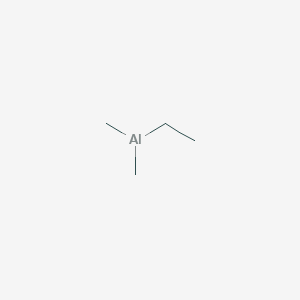
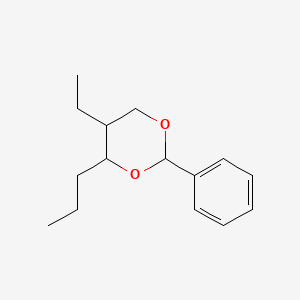
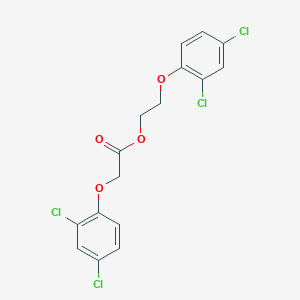
![[1-([1,1'-Biphenyl]-4-yl)ethylidene]hydrazine](/img/structure/B14722241.png)
